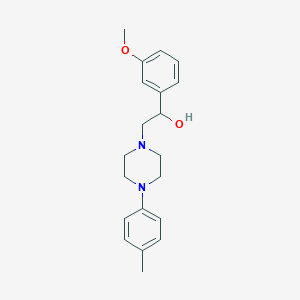
1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_{19}H_{24}N_{2}O
- Molecular Weight : 300.41 g/mol
The presence of the methoxy and p-tolyl groups contributes to its lipophilicity and ability to interact with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its interactions with various receptors and enzymes.
Antimicrobial Activity
A study highlighted the compound's antichlamydial properties, suggesting that modifications in the phenyl or piperazine groups can significantly enhance activity against Chlamydia species. For instance, derivatives with larger electron-withdrawing groups showed improved efficacy compared to those without such modifications .
Inhibition of Acetylcholinesterase
Piperazine derivatives, including this compound, have shown the ability to inhibit human acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for conditions like Alzheimer's disease. Virtual screening studies demonstrated that certain piperazine derivatives bind effectively at both the peripheral anionic site and catalytic sites of AChE, indicating their potential neuroprotective effects .
Case Study 1: Antichlamydial Activity
In a comparative study of various derivatives, this compound was found to possess moderate antichlamydial activity. The study utilized immunofluorescent staining techniques to assess the morphological changes in treated cells, revealing smaller and irregular inclusions compared to untreated controls. This suggests that the compound disrupts the normal replication cycle of Chlamydia without exhibiting significant cytotoxicity .
Case Study 2: AChE Inhibition
Another investigation focused on the inhibition of AChE by this compound and its derivatives. The results indicated that while some derivatives showed strong binding affinity, others did not exhibit significant inhibitory effects. The binding constants were calculated using molecular docking simulations, providing insights into the structure-activity relationship (SAR) of these compounds .
Data Table: Summary of Biological Activities
| Activity | Compound | Efficacy | Mechanism |
|---|---|---|---|
| Antichlamydial | This compound | Moderate | Disruption of replication cycle |
| Acetylcholinesterase Inhibition | Piperazine Derivatives | Varies (strong to weak) | Binding at peripheral anionic site and catalytic sites |
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-6-8-18(9-7-16)22-12-10-21(11-13-22)15-20(23)17-4-3-5-19(14-17)24-2/h3-9,14,20,23H,10-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVQQDLHFZCDQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













